molecular formula C15H8Cl4N2 B2954158 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole CAS No. 318288-88-9

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole

Cat. No.: B2954158
CAS No.: 318288-88-9
M. Wt: 358.04
InChI Key: UWGLAKLAHAOORW-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with chlorophenyl groups

Scientific Research Applications

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or their equivalents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyrazole derivatives, while reduction may produce dechlorinated compounds.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole include other chlorinated pyrazoles and phenyl-substituted pyrazoles. Examples include:

  • 4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole
  • 4-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This compound’s unique structure may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N2/c16-11-3-1-2-9(6-11)10-7-20-21(8-10)13-5-4-12(17)14(18)15(13)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLAKLAHAOORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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